molecular formula C15H15NO4 B014534 4-Benzyloxy-5-methoxy-2-nitrotoluene CAS No. 121086-26-8

4-Benzyloxy-5-methoxy-2-nitrotoluene

Cat. No.: B014534
CAS No.: 121086-26-8
M. Wt: 273.28 g/mol
InChI Key: LBLJFBODCWOVTJ-UHFFFAOYSA-N
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Description

4-Benzyloxy-5-methoxy-2-nitrotoluene is an organic compound with the molecular formula C15H15NO4 and a molecular weight of 273.28 g/mol . It is characterized by the presence of a benzyloxy group, a methoxy group, and a nitro group attached to a toluene backbone. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 4-Benzyloxy-5-methoxy-2-nitrotoluene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 4-benzyloxy-5-methoxytoluene using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired position on the aromatic ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

4-Benzyloxy-5-methoxy-2-nitrotoluene undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or sodium ethoxide.

Common reagents and conditions used in these reactions include palladium catalysts for reduction, potassium permanganate for oxidation, and alkoxide bases for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Benzyloxy-5-methoxy-2-nitrotoluene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers

Mechanism of Action

The mechanism of action of 4-Benzyloxy-5-methoxy-2-nitrotoluene depends on the specific context in which it is used. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular function. The exact molecular targets and pathways involved can vary widely depending on the specific application .

Comparison with Similar Compounds

4-Benzyloxy-5-methoxy-2-nitrotoluene can be compared with similar compounds such as:

    4-Benzyloxy-2-nitrotoluene: Lacks the methoxy group, which can affect its reactivity and applications.

    5-Methoxy-2-nitrotoluene: Lacks the benzyloxy group, leading to different chemical properties and uses.

    4-Benzyloxy-5-methoxytoluene:

The presence of both the benzyloxy and methoxy groups, along with the nitro group, makes this compound unique in terms of its reactivity and versatility in various chemical reactions .

Properties

IUPAC Name

1-methoxy-5-methyl-4-nitro-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-11-8-14(19-2)15(9-13(11)16(17)18)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLJFBODCWOVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])OCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394765
Record name 4-BENZYLOXY-5-METHOXY-2-NITROTOLUENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121086-26-8
Record name 4-BENZYLOXY-5-METHOXY-2-NITROTOLUENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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